

A Spectroscopic Comparison of 2-Aminobenzhydrazide and Its Precursors

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Compound of Interest

Compound Name: 2-Aminobenzhydrazide

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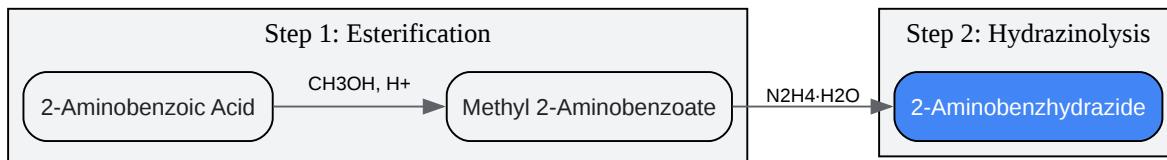
This guide provides an objective spectroscopic comparison of the key analytical features of **2-Aminobenzhydrazide** and its common synthetic precursors, 2-aminobenzoic acid and methyl 2-aminobenzoate. The data presented is intended to aid in the identification, characterization, and quality control of these compounds in a research and development setting.

Introduction

2-Aminobenzhydrazide is a versatile molecule utilized as a building block in the synthesis of various heterocyclic compounds with potential pharmacological activities. Its purity and identity are paramount for successful downstream applications. Understanding the distinct spectroscopic signatures of **2-Aminobenzhydrazide** and its precursors is crucial for monitoring reaction progress and ensuring the integrity of the final product. The primary synthetic route involves the conversion of 2-aminobenzoic acid to its methyl ester, followed by hydrazinolysis to yield the target **2-Aminobenzhydrazide**.

Synthetic Pathway

The synthesis of **2-Aminobenzhydrazide** from 2-aminobenzoic acid typically proceeds through a two-step process: esterification followed by hydrazinolysis.

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Caption: Synthetic route to **2-Aminobenzhydrazide**.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **2-Aminobenzhydrazide** and its precursors.

Infrared (IR) Spectroscopy

Compound	Key IR Absorptions (cm ⁻¹)	Functional Group Assignments
2-Aminobenzoic Acid	3474 (N-H stretch, asym), 3361 (N-H stretch, sym), 2900- 2500 (O-H stretch, broad), 1678 (C=O stretch, carboxylic acid)	Aromatic amine, Carboxylic acid
Methyl 2-Aminobenzoate	3481 (N-H stretch, asym), 3367 (N-H stretch, sym), 1689 (C=O stretch, ester)	Aromatic amine, Ester
2-Aminobenzhydrazide	3450-3200 (N-H stretches, multiple bands), 1620 (C=O stretch, amide)[1]	Aromatic amine, Hydrazide (Amide)

¹H NMR Spectroscopy

Compound	Chemical Shift (δ , ppm) and Multiplicity	Assignment
2-Aminobenzoic Acid	7.84 (dd, 1H), 7.20-7.26 (m, 1H), 6.73 (dd, 1H), 6.55-6.61 (m, 1H), 5.19 (s, br, 2H)[2]	Ar-H, Ar-H, Ar-H, Ar-H, -NH ₂
Methyl 2-Aminobenzoate	7.84 (dd, 1H), 7.24 (m, 1H), 6.62 (t, 2H), 5.71 (s, br, 2H), 3.84 (s, 3H)[2]	Ar-H, Ar-H, Ar-H, -NH ₂ , -OCH ₃
2-Aminobenzhydrazide	9.60 (brs, 1H), 7.65-6.70 (m, 4H), 7.42 (brs, 2H), 4.75 (s, 2H) [Note: Data from a derivative, exact shifts for the parent compound may vary slightly but will show characteristic hydrazide and amine protons.]	-CONHNH ₂ , Ar-H, Ar-NH ₂ , -CONHNH ₂

¹³C NMR Spectroscopy

Compound	Chemical Shift (δ , ppm)	Assignment
2-Aminobenzoic Acid	171.9, 152.9, 135.3, 132.9, 118.0, 116.9, 111.9[2]	C=O, C-NH ₂ , Ar-C, Ar-C, Ar-C, Ar-C, Ar-C
Methyl 2-Aminobenzoate	168.6, 150.5, 134.1, 131.2, 116.7, 116.2, 110.7, 51.5[2]	C=O, C-NH ₂ , Ar-C, Ar-C, Ar-C, Ar-C, Ar-C, -OCH ₃
2-Aminobenzhydrazide	163.0, 146.0, 138.0, 134.0, 129.0, 128.0, 127.0, 115.0, 114.0 [Note: Data from a derivative, exact shifts for the parent compound will vary but will show the characteristic amide carbonyl.]	C=O, C-NH ₂ , Ar-C, Ar-C, Ar-C, Ar-C, Ar-C, Ar-C, Ar-C, Ar-C

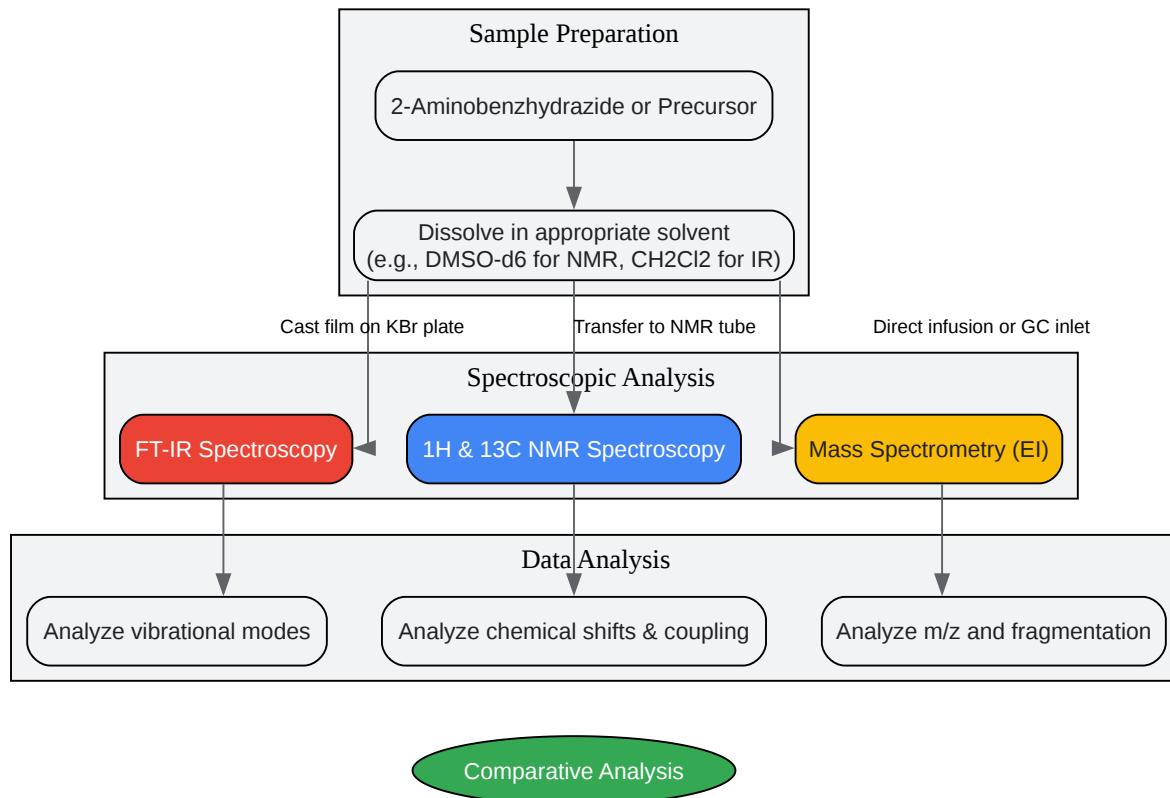
Mass Spectrometry (Electron Ionization)

Compound	Molecular Ion (m/z)	Key Fragmentation Peaks (m/z)
2-Aminobenzoic Acid	137	119 ($[M-H_2O]^+$), 92 ($[M-COOH]^+$)
Methyl 2-Aminobenzoate	151	120 ($[M-OCH_3]^+$), 92 ($[M-COOCH_3]^+$)
2-Aminobenzhydrazide	151	120 ($[M-NHNH_2]^+$), 92 ($[M-CONHNH_2]^+$)

Experimental Protocols

The following are general protocols for the spectroscopic techniques cited in this guide.

Spectroscopic Analysis Workflow



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References

- 1. webassign.net [webassign.net]
- 2. amherst.edu [amherst.edu]

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